molecular formula C30H34O6 B577687 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone CAS No. 1334309-44-2

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

Cat. No.: B577687
CAS No.: 1334309-44-2
M. Wt: 490.596
InChI Key: GLWAWFMOTOFEGT-VXLYETTFSA-N
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Description

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone: is a flavonoid compound derived from the plant Morus alba (white mulberry). This compound is known for its cytotoxic properties and has been studied for its potential therapeutic applications, particularly in cancer research .

Mechanism of Action

Target of Action

The primary targets of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone are human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human hepatocarcinoma (Hep3B) cells . These cells are involved in the development and progression of cervical, breast, and liver cancer respectively.

Mode of Action

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone interacts with its targets by displaying cytotoxicity against these cancer cells . The compound induces cell death in these cells, thereby inhibiting their growth and proliferation.

Biochemical Pathways

It is known that the compound’s cytotoxic activity is likely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells .

Result of Action

The molecular and cellular effects of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone’s action include the induction of apoptosis in cancer cells . This leads to a reduction in the growth and proliferation of these cells, thereby potentially inhibiting the progression of the cancers they are associated with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The compound has been shown to have cytotoxic effects on human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human hepatocarcinoma (Hep3B) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.

Temporal Effects in Laboratory Settings

The effects of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specifics of these interactions are still being studied.

Transport and Distribution

The transport and distribution of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone within cells and tissues are complex processes that involve various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone typically involves the prenylation and geranylation of a flavonoid precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the addition of prenyl and geranyl groups to the flavonoid structure .

Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield different flavonoid derivatives .

Comparison with Similar Compounds

  • Sanggenol L
  • Sanggenon C
  • Kuwanon H
  • Morusinol
  • Mulberrin
  • Moracin P
  • Kuwanon E
  • Kuwanon A

Comparison: Compared to these similar compounds, 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone stands out due to its unique combination of geranyl and prenyl groups, which enhance its cytotoxic properties. This structural uniqueness contributes to its potent anti-cancer effects and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWAWFMOTOFEGT-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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